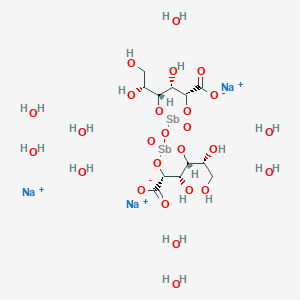
U-54494A 盐酸盐
描述
U-54494A 盐酸盐是一种苯甲酰胺衍生物,以其抗惊厥特性而闻名。 它与κ阿片受体激动剂有关,并在各种科学研究应用中显示出潜力,特别是在神经学领域 .
科学研究应用
作用机制
U-54494A 盐酸盐主要通过其对κ阿片受体的作用发挥其作用。 它作为该受体的激动剂,导致钙离子通道的调节和前脑突触体中去极化诱导的钙摄取的减弱 . 该机制被认为有助于其抗惊厥特性。 此外,U-54494A 盐酸盐可能作为NMDA受体拮抗剂,进一步影响其对神经元活性的影响 .
生化分析
Biochemical Properties
U-54494A Hydrochloride has been found to interact with κ-opioid receptors, suggesting a role in biochemical reactions involving these receptors . It may also act as an NMDA antagonist
Cellular Effects
In cellular processes, U-54494A Hydrochloride has been observed to have anticonvulsant effects . It has been suggested that it may influence cell function by modulating the activity of excitatory amino acid agonists and the Ca++ channel agonist .
Molecular Mechanism
The molecular mechanism of U-54494A Hydrochloride is thought to involve a Ca+±related mechanism possibly through a subclass of kappa receptors . It has been suggested that both U-54494A Hydrochloride and a structurally related compound, U-50488H, attenuate the depolarization induced uptake of 45Ca++ into forebrain synaptosomes and block the enhancement of [3H]kainic acid binding induced by CaCl2 .
Dosage Effects in Animal Models
In animal models, U-54494A Hydrochloride has been shown to have a dose-dependent anticonvulsant activity
准备方法
U-54494A 盐酸盐的合成涉及多个步骤。 U-54494A 盐酸盐的分子式为C18H24Cl2N2O·HCl,分子量为391.763 g/mol . 合成路线通常包括在碱存在下,3,4-二氯苯甲酰氯与N-甲基-N-[(1R,2S)-2-吡咯烷-1-基环己基]胺反应,然后用盐酸处理得到盐酸盐 . 工业生产方法可能有所不同,但它们通常遵循类似的合成路线,并对大规模生产进行了优化。
化学反应分析
U-54494A 盐酸盐会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,导致形成不同的氧化产物。
还原: 还原反应可以将U-54494A 盐酸盐转化为其相应的还原形式。
这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂以及各种亲核试剂用于取代反应。形成的主要产物取决于具体的反应条件和所用试剂。
相似化合物的比较
U-54494A 盐酸盐通常与其他κ阿片受体激动剂,如U-50488H进行比较。 虽然这两种化合物都表现出抗惊厥特性,但U-54494A 盐酸盐缺乏U-50488H所见的κ受体介导的镇静和镇痛活性 . 这使得U-54494A 盐酸盐成为一种独特而选择性的抗惊厥剂。 其他类似的化合物包括苯妥英和苯巴比妥,它们也用作抗惊厥剂,但其作用机制和副作用不同 .
属性
IUPAC Name |
3,4-dichloro-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O.ClH/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22;/h8-9,12,16-17H,2-7,10-11H2,1H3;1H/t16-,17+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUASZXAHZXJMX-PPPUBMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCC[C@@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920763 | |
| Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112465-94-8 | |
| Record name | U 54494A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112465948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | U-54494A HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BZ8ZBR9LF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















